(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]furan-2-ylidene]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AFP 07, also known as 7,7-difluoroprostacyclin derivative, is a highly selective and potent agonist for the prostacyclin receptor. It is primarily used in scientific research to study the effects of prostacyclin receptor activation. The compound has a molecular formula of C22H30F2O5 and a molecular weight of 412.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
AFP 07 is synthesized through a series of chemical reactions starting from prostacyclin derivatives. The key step involves the introduction of two fluorine atoms at the 7,7 positions of the prostacyclin molecule. This is typically achieved using fluorinating agents under controlled conditions. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
Industrial production of AFP 07 involves scaling up the synthetic route used in the laboratory. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process is carried out in large reactors, and the product is purified using industrial-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
AFP 07 undergoes various types of chemical reactions, including:
Oxidation: AFP 07 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert AFP 07 into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the AFP 07 molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of AFP 07. These derivatives are used to study the structure-activity relationship of the compound .
Scientific Research Applications
AFP 07 is widely used in scientific research due to its selective agonist activity for the prostacyclin receptor. Its applications include:
Chemistry: Used to study the chemical properties and reactivity of prostacyclin derivatives.
Biology: Used to investigate the biological effects of prostacyclin receptor activation, including vasodilation and inhibition of platelet aggregation.
Medicine: Potential therapeutic applications in cardiovascular diseases, such as hypertension and thrombosis.
Industry: Used in the development of new drugs targeting the prostacyclin receptor
Mechanism of Action
AFP 07 exerts its effects by selectively binding to and activating the prostacyclin receptor. This activation leads to a cascade of intracellular signaling events, including the activation of adenylate cyclase and the increase of cyclic adenosine monophosphate levels. These signaling events result in various physiological effects, such as vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Similar Compounds
Iloprost: Another prostacyclin analogue with similar agonist activity for the prostacyclin receptor.
Cicaprost: A synthetic prostacyclin analogue with potent vasodilatory effects.
Taprostene: A prostacyclin analogue used in the treatment of pulmonary hypertension
Uniqueness of AFP 07
AFP 07 is unique due to its high selectivity and potency for the prostacyclin receptor. It has a lower affinity for other prostanoid receptors, making it a valuable tool for studying the specific effects of prostacyclin receptor activation .
Properties
Molecular Formula |
C20H30F2O5 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H30F2O5/c1-2-3-4-7-13(23)10-11-14-15(24)12-16-19(14)20(21,22)17(27-16)8-5-6-9-18(25)26/h8,10-11,13-16,19,23-24H,2-7,9,12H2,1H3,(H,25,26)/b11-10+,17-8-/t13-,14-,15+,16-,19+/m0/s1 |
InChI Key |
ILUYAOVLMOPQAI-BFOOZVJSSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(/C(=C/CCCC(=O)O)/O2)(F)F)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)(F)F)O)O |
Synonyms |
(5Z,9alpha,11alpha,13E,15S,16S)-6,9-epoxy-7,7-difluoro-11,15-dihydroxy-16,20-dimethyl-prosta-5,13-dien-18-yn-1-oic acid, monosodium salt AFP 07 AFP-07 prosta-5,13-dien-18-yn-1-oic acid, 6,9-epoxy-7,7-difluoro-11,15-dihydroxy-16,20-dimethyl-, monosodium salt, (5Z,9alpha,11alpha.,13E,15S,16S)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.